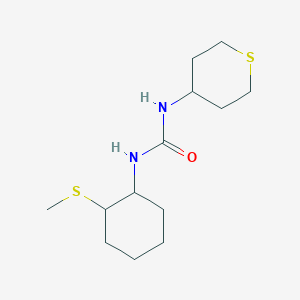![molecular formula C12H23NO2S B7593570 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a spirocyclic amine, which means it has a ring structure with two non-adjacent atoms connected by a single bond. Its chemical formula is C12H23NO2S, and it has a molecular weight of 249.38 g/mol. 5]decane.
Mécanisme D'action
The mechanism of action of 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
Studies have shown that 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane has a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit the activity of MMPs, leading to a reduction in tumor invasion and metastasis. Furthermore, it has been found to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane in lab experiments is its ability to inhibit both inflammation and tumor growth. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane. One area of interest is its potential use in the treatment of rheumatoid arthritis. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of interest is its use in the treatment of cancer. More research is needed to determine its efficacy in different types of cancer and to optimize its use in combination with other cancer therapies. Additionally, the mechanism of action of 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane needs to be further elucidated in order to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane involves a multi-step process. The first step is the reaction of 1,6-dibromohexane with sodium hydride to form 1,6-hexanedithiol. This is followed by the reaction of 1,6-hexanedithiol with 2-bromoethyl methyl sulfone to form 2-(methylsulfanyl)ethyl 1,6-hexanedithiol. The final step involves the reaction of 2-(methylsulfanyl)ethyl 1,6-hexanedithiol with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride to form 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane.
Applications De Recherche Scientifique
8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to have antitumor activity, suggesting that it could be used in the treatment of cancer.
Propriétés
IUPAC Name |
8-(2-methylsulfonylethyl)-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-16(14,15)11-10-13-8-6-12(7-9-13)4-2-3-5-12/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLSDAXGOBXYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCC2(CCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)




![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)